Comparative Potency in Binding Assay: IMB-10 vs. Soluble DDGW Peptide
IMB-10 demonstrates significantly greater potency in inhibiting DDGW-phage binding to the αM I domain compared to the soluble DDGW peptide. In this assay, IMB-10 exhibits a six-fold improvement in IC50 [1].
| Evidence Dimension | Inhibition of DDGW-phage binding to the αM I domain |
|---|---|
| Target Compound Data | IC50 = 0.4 ± 0.2 µM |
| Comparator Or Baseline | Soluble DDGW peptide: IC50 = 2.6 ± 0.5 µM |
| Quantified Difference | IMB-10 is ~6.5-fold more potent than the DDGW peptide. |
| Conditions | Competitive DDGW-phage binding assay |
Why This Matters
For researchers establishing an αMβ2 binding assay or screening for novel modulators, IMB-10 serves as a validated, high-potency small-molecule control, offering a significant advantage over the peptide comparator in terms of potency and chemical tractability.
- [1] Björklund, M., Aitio, O., Stefanidakis, M., Suojanen, J., Salo, T., Sorsa, T., & Koivunen, E. (2006). Stabilization of the activated alphaMbeta2 integrin by a small molecule inhibits leukocyte migration and recruitment. Biochemistry, 45(9), 2862–2871. Data also cited in patent US20080108677A1. View Source
